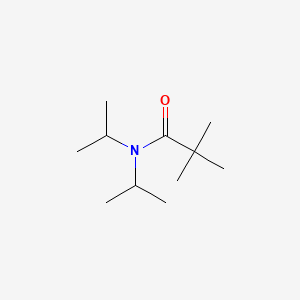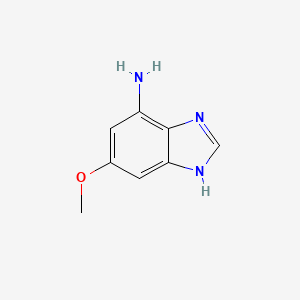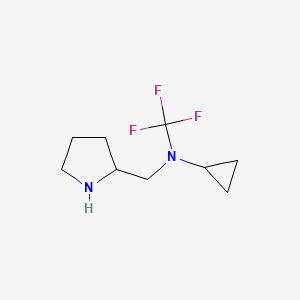
3,6-Dibromo-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2-methylphenol is an organic compound with the molecular formula C₇H₆Br₂O. It belongs to the class of bromophenols, which are phenols substituted with bromine atoms. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as a brominating agent. This method is advantageous due to its high yield and selectivity. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-2-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of de-brominated phenols.
Aplicaciones Científicas De Investigación
3,6-Dibromo-2-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-2-methylphenol involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms on the benzene ring make it a reactive compound, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
3,6-Dibromo-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms at the 3rd and 6th positions, along with a methyl group at the 2nd position, differentiates it from other dibromophenols and influences its behavior in chemical reactions .
Propiedades
Fórmula molecular |
C7H6Br2O |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
3,6-dibromo-2-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
Clave InChI |
QPWFTOHHAGHUAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)


![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)










